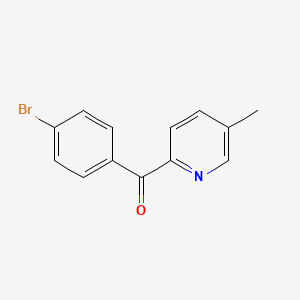
2-(4-溴苯甲酰)-5-甲基吡啶
描述
2-(4-Bromobenzoyl)-5-methylpyridine is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a pyridine ring and a bromobenzoyl group. It has a molecular weight of 313.02 g/mol and a melting point of 97°C. It is soluble in water and has a yellowish color. It is a relatively new compound, first synthesized in 2020 by researchers at the University of California, Riverside.
科学研究应用
合成蝶酸的吡啶并[3,4-d]嘧啶类似物:
- And和McKee(1979年)的一项研究讨论了一个多步骤合成过程,从乙酰丙酮酸乙酯和硝基乙酰胺开始,得到各种化合物,包括具有溴和氯甲基衍生物的化合物,类似于2-(4-溴苯甲酰)-5-甲基吡啶 (And & McKee, 1979).
吡啶基衍生物的有效合成:
- Ahmad等人(2017年)描述了一种钯催化的Suzuki交叉偶联反应,用于合成一系列新型吡啶衍生物。此过程与理解2-(4-溴苯甲酰)-5-甲基吡啶等化合物的合成和应用相关 (Ahmad et al., 2017).
4-溴苯并[c][2,7]萘啶的功能化:
- Melzer、Plodek和Bracher(2019年)探索了4-溴苯并[c][2,7]萘啶的功能化,这一过程可以提供关于类似溴取代化合物的操作和应用的见解 (Melzer, Plodek, & Bracher, 2019).
新型苯并-15-冠-5醚的合成:
- Hayvalı等人(2003年)讨论了新型冠醚的合成,其中包括与类似于2-(4-溴苯甲酰)-5-甲基吡啶的化合物反应,展示了其在复杂化学合成中的潜在应用 (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
铜(I)/TEMPO催化的伯醇的空气氧化:
- Hoover和Stahl(2014年)研究了使用催化剂体系对伯醇进行空气氧化,该体系可能与理解涉及2-(4-溴苯甲酰)-5-甲基吡啶等化合物的反应有关 (Hoover & Stahl, 2014).
苯并衍生物中甲基的反应性:
- Mikhaĭlov和Ter-sarkisyan(1954年)研究了各种化合物中甲基的反应性,这可以深入了解2-(4-溴苯甲酰)-5-甲基吡啶的化学行为 (Mikhaĭlov & Ter-sarkisyan, 1954).
作用机制
Target of Action
Similar compounds such as bromfenac have been shown to primarily target prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Bromfenac, a related compound, is known to inhibit the synthesis of prostaglandins by blocking cyclooxygenase 1 and 2 . This results in a reduction of inflammation and pain .
Biochemical Pathways
It can be inferred from related compounds that it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
Bromfenac, a related compound, is known to have a protein binding of 998%, metabolized by CYP2C9, and has an elimination half-life of 14 hours in aqueous humour . It is excreted 82% in urine and 13% in faeces .
生化分析
Biochemical Properties
2-(4-Bromobenzoyl)-5-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular responses.
Cellular Effects
The effects of 2-(4-Bromobenzoyl)-5-methylpyridine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(4-Bromobenzoyl)-5-methylpyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . It may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromobenzoyl)-5-methylpyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Bromobenzoyl)-5-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
2-(4-Bromobenzoyl)-5-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism. For instance, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby reducing inflammation .
Transport and Distribution
The transport and distribution of 2-(4-Bromobenzoyl)-5-methylpyridine within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . It may accumulate in certain tissues, leading to localized effects. The distribution of the compound can also influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(4-Bromobenzoyl)-5-methylpyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression .
属性
IUPAC Name |
(4-bromophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDKKANCIFAONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


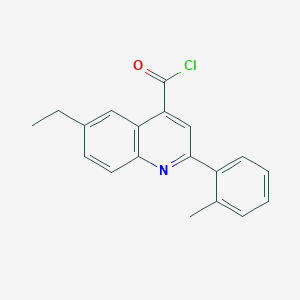
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)


![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)
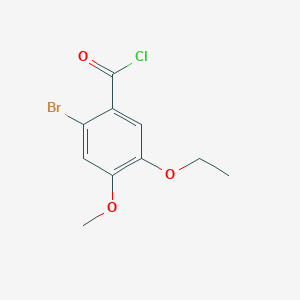
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)
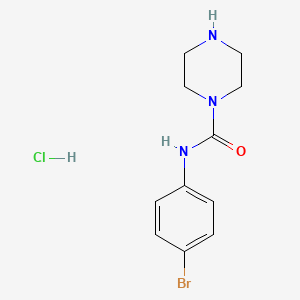
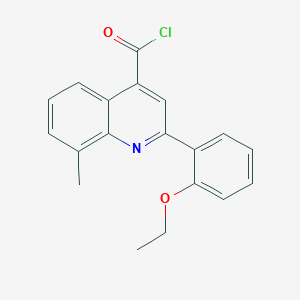
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)
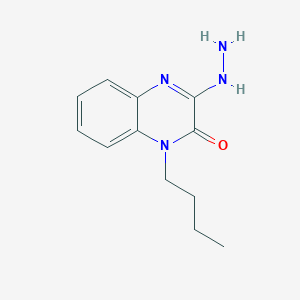
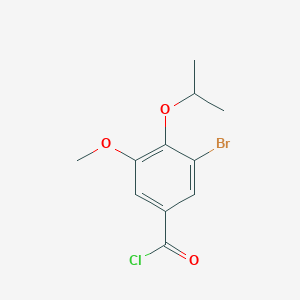
![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)
